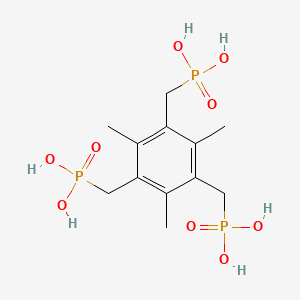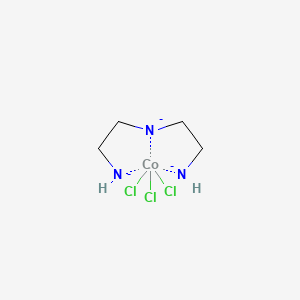
Bis(tributyltin) sulfosalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(tributyltin) sulfosalicylate is an organotin compound that has gained attention due to its unique chemical properties and potential applications in various fieldsThis compound, in particular, has shown promise in areas such as autophagy inhibition and cytotoxic activity against tumor cells .
Vorbereitungsmethoden
The synthesis of bis(tributyltin) sulfosalicylate typically involves the reaction of tributyltin oxide with sulfosalicylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production .
Analyse Chemischer Reaktionen
Bis(tributyltin) sulfosalicylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halides. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different organotin oxides, while substitution reactions can lead to the formation of various organotin halides .
Wissenschaftliche Forschungsanwendungen
Bis(tributyltin) sulfosalicylate has been extensively studied for its potential applications in scientific research. In chemistry, it is used as a reagent for stannylation and radioiodination reactions. In biology, it has been identified as a novel autophagy inhibitor that disrupts autophagosome formation, making it valuable for studying the molecular mechanisms of autophagy . In medicine, its cytotoxic activity against tumor cells has been explored for potential anticancer applications . Additionally, it has industrial applications as a stabilizer in PVC processing and as a biocide in antifouling paints .
Wirkmechanismus
The mechanism of action of bis(tributyltin) sulfosalicylate involves its interaction with various molecular targets. It has been shown to inhibit autophagy by suppressing LC3 flux and accumulating autophagy-related proteins in punctate structures. This inhibition occurs at a late step of autophagosome formation, preventing the fusion of autophagosomes with lysosomes. Additionally, this compound interacts with nuclear receptors such as the retinoid-X receptor and peroxisome proliferator-activated receptor γ, altering reproductive, developmental, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Bis(tributyltin) sulfosalicylate can be compared with other organotin compounds such as tributyltin oxide, tributyltin chloride, and tributyltin hydride. While these compounds share similar chemical properties, this compound is unique in its specific applications and mechanisms of action. For example, tributyltin oxide is primarily used as a biocide, while tributyltin chloride is used in organic synthesis. This compound, on the other hand, has distinct applications in autophagy inhibition and anticancer research .
Eigenschaften
CAS-Nummer |
4419-22-1 |
|---|---|
Molekularformel |
C31H58O6SSn2 |
Molekulargewicht |
796.3 g/mol |
IUPAC-Name |
tributylstannyl 2-hydroxy-5-tributylstannyloxysulfonylbenzoate |
InChI |
InChI=1S/C7H6O6S.6C4H9.2Sn/c8-6-2-1-4(14(11,12)13)3-5(6)7(9)10;6*1-3-4-2;;/h1-3,8H,(H,9,10)(H,11,12,13);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI-Schlüssel |
KWFQHMKDEMNUQC-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=C(C=CC(=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


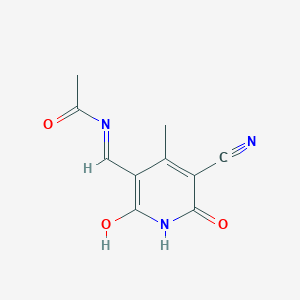

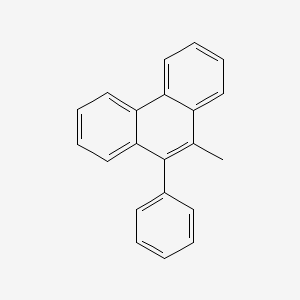

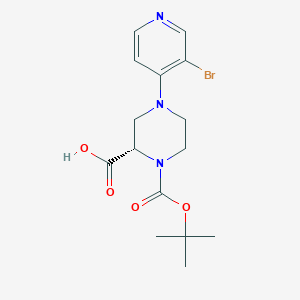
![(2S,5S,8R,9S,11S,13S,14S,15R)-13,14,19-trihydroxy-16,16-dimethyl-6-methylidene-10,12-dioxahexacyclo[9.8.0.01,15.02,8.05,9.08,13]nonadecan-7-one](/img/structure/B13733105.png)


![5-{6-[(1-Methylpiperidin-4-Yl)oxy]-1h-Benzimidazol-1-Yl}-3-{(1r)-1-[2-(Trifluoromethyl)phenyl]ethoxy}thiophene-2-Carboxamide](/img/structure/B13733128.png)

